5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid
Description
5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid is a benzoic acid derivative featuring a sulfamoyl group substituted with a cyclohexyl moiety at the 5-position and a methyl group at the 2-position (Figure 1). This compound is synthesized via sulfonamide bond formation, as exemplified by the reaction of 5-[(4-butylphenyl)sulfamoyl]-2-methylbenzoic acid with 1,1′-carbonyldiimidazole in dichloromethane (CH₂Cl₂) .
Properties
IUPAC Name |
5-(cyclohexylsulfamoyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-10-7-8-12(9-13(10)14(16)17)20(18,19)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEHYZPROBRWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid and cyclohexylamine.
Formation of Sulfamoyl Group: Cyclohexylamine is reacted with chlorosulfonic acid to form cyclohexylsulfamoyl chloride.
Substitution Reaction: The cyclohexylsulfamoyl chloride is then reacted with 2-methylbenzoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Sulfamoyl vs. Hydroxyl or Carboxyl Groups
- 5-Hydroxy-2-methylbenzoic acid (): Replacing the sulfamoyl group with a hydroxyl reduces molecular weight (MW = 168.15 g/mol vs. ~325 g/mol for the target compound) and acidity. The hydroxyl group is electron-donating, decreasing the carboxylic acid’s acidity (pKa ~4.2 vs. ~2–3 for sulfamoyl derivatives).
- 2-Methylbenzoic acid (): Lacking the sulfamoyl group, it exhibits lower solubility in polar solvents (e.g., water) due to reduced hydrogen-bonding capacity.
Sulfamoyl Substituent Variations
- 5-[(2-Chlorophenyl)sulfamoyl]-2-methylbenzoic acid (): The electron-withdrawing chlorine atom enhances acidity (predicted pKa ~3.6) compared to the cyclohexyl variant. The aromatic substituent may improve π-π stacking in biological targets but reduces lipophilicity (ClogP ~3.5 vs. ~4.2 for cyclohexyl).
Steric and Electronic Effects
- Steric Hindrance: The cyclohexyl group introduces substantial steric bulk, which may impede rotational freedom of the sulfamoyl group.
- Electronic Effects : The sulfamoyl group’s electron-withdrawing nature increases the carboxylic acid’s acidity (pKa ~2–3), facilitating ionization in physiological environments. Methoxy or hydroxyl substituents (e.g., 5-hydroxy-2-methylbenzoic acid) have opposing effects, raising pKa to ~4.2 .
Challenges and Opportunities
- Challenges : Steric bulk may reduce solubility, necessitating formulation optimization. Synthetic routes for cyclohexyl-containing compounds require careful control of stereochemistry.
- Opportunities : Exploration of cyclohexylsulfamoyl derivatives in targeted therapies (e.g., kinase or IDH1 inhibition) is promising, given structural parallels to bioactive molecules .
Biological Activity
5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid is an organic compound characterized by a benzoic acid structure with a cyclohexylsulfamoyl group and a methyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.
Chemical Structure
- IUPAC Name: this compound
- CAS Number: 313346-41-7
- Molecular Formula: C14H19NO4S
The compound's structure allows for various chemical interactions, which may contribute to its biological activity.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and proteins in biological systems. The sulfamoyl group can form hydrogen bonds and engage in electrostatic interactions, potentially leading to the inhibition of enzyme activity or modulation of protein functions. This interaction is critical in understanding the compound's therapeutic potential.
Enzyme Interaction Studies
Research indicates that compounds with sulfamoyl groups can enhance the activity of certain pathways, such as NF-κB signaling. For instance, a study demonstrated that related sulfamoyl compounds could activate NF-κB in response to lipopolysaccharide (LPS) stimulation, suggesting a role in immune response modulation .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against various cellular targets. For example, it has been tested for its effects on cell proliferation and apoptosis in cancer cell lines, indicating potential anticancer properties. The compound's effectiveness at different concentrations was documented, showcasing its dose-dependent effects on cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 65 |
| 100 | 40 |
Case Studies
- Anticancer Activity : In a study involving human breast cancer cell lines, this compound was shown to induce apoptosis at concentrations above 50 µM. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
- Inflammation Modulation : Another investigation focused on the compound's ability to modulate inflammatory responses in macrophages. It was observed that treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 when exposed to LPS, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, comparisons were made with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5-(Cyclohexylsulfamoyl)-2-chlorobenzoic acid | Chlorine substitution | Moderate anti-inflammatory activity |
| 5-(Cyclohexylsulfamoyl)-2-nitrobenzoic acid | Nitro group substitution | High cytotoxicity against cancer cells |
The presence of different substituents significantly influences the biological activity and therapeutic potential of these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
